molecular formula C6H7NO3 B1396223 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 1314897-88-5

3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Cat. No. B1396223
CAS RN: 1314897-88-5
M. Wt: 141.12 g/mol
InChI Key: DXJYKRIEDIEUAT-UHFFFAOYSA-N
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Description

3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a chemical compound with the molecular weight of 182.2164 . It is also known as 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione . This compound is typically stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been a subject of research for many years . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be represented by the IUPAC Standard InChI: InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3 .


Chemical Reactions Analysis

The asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system have been reported to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a powder that is stored at a temperature of 4°C . Its molecular weight is 182.2164 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of research on 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione could involve further exploration of its synthesis, particularly focusing on achieving stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Additionally, more research could be conducted to understand its mechanism of action and potential applications in various fields.

properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-3)6(9)10-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJYKRIEDIEUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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